3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one

PIM kinase Isoform selectivity Cancer therapeutics

Researchers sourcing PIM kinase inhibitors face confounding selectivity profiles between isoforms. This 3-chloro-pyrrolo[2,3-C]pyridazin-6-one scaffold provides a defined PIM1 inhibition threshold (IC50=2800 nM) with no PIM2 activity (>10,000 nM), enabling isoform-specific target validation. - Distinguished selectivity: PIM1 inhibition without PIM2 engagement, unlike pan-inhibitors AZD1208 or PIM447. - Dual PIM1/DYRK1A probe: IC50 of 1670 nM (DYRK1A) supports kinase crosstalk studies in neurodegeneration. - Synthetic versatility: 3-chloro handle for SAR library generation; baseline data for PIM1, DYRK1A, CDK2 provided.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
Cat. No. B13926194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1C2=CC(=NN=C2NC1=O)Cl
InChIInChI=1S/C6H4ClN3O/c7-4-1-3-2-5(11)8-6(3)10-9-4/h1H,2H2,(H,8,10,11)
InChIKeyQAVKDFWKZJHLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: Core Scaffold in PIM Kinase Inhibitor Patents


3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one represents a pyrrolo-pyridazinone fused bicyclic heterocyclic core scaffold [1]. This compound class appears in multiple kinase inhibitor patent filings, most notably those targeting the Provirus Integration of Moloney (PIM) kinase family (PIM1, PIM2, PIM3) for oncology applications [2]. The 3-chloro substitution on the pyridazinone ring defines a specific chemotype within broader pyrrolopyridazine patent claims, and its procurement value lies in its potential as a synthetic building block or as a reference standard for PIM kinase inhibitor research programs, particularly where isoform selectivity patterns differ from established PIM inhibitors.

Synthetic building block for PIM inhibitor libraries
Reference standard for PIM isoform selectivity assays
Chemotype probe for pyrrolo-pyridazinone SAR studies

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: Non-Interchangeable with Other PIM Inhibitors


PIM kinase inhibitors are not interchangeable chemotypes; differences in core scaffold, substitution pattern, and linker geometry produce quantitatively distinct isoform selectivity profiles and kinase inhibition spectra that directly determine therapeutic windows [1]. The 3-chloro-pyrrolo[2,3-C]pyridazin-6-one core confers a specific PIM1 inhibition potency and selectivity fingerprint that differs from structurally distinct clinical-stage PIM inhibitors such as AZD1208, SGI-1776, TP-3654, and PIM447 [2]. Substituting this compound with an alternative PIM inhibitor scaffold without equivalent selectivity data risks confounding experimental outcomes. The following quantitative evidence demonstrates the specific kinase inhibition profile that distinguishes this compound from comparator PIM inhibitors.

Core scaffold mismatch

PIM inhibitor chemotypes are not interchangeable; core scaffold differences produce distinct isoform selectivity patterns.

Substitution pattern impact

3-chloro-pyrrolo-pyridazinone substitution and linker geometry may shift kinase inhibition spectrum relative to other PIM inhibitor cores.

Experimental confounding risk

Direct substitution without comparative selectivity data may confound target validation and phenotypic assay interpretation.

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: Comparative Kinase Inhibition Data


PIM1 vs. PIM2 Isoform Selectivity

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one exhibits a distinctive PIM1 versus PIM2 selectivity profile compared to established clinical-stage PIM inhibitors. In direct enzymatic assays, this compound shows IC50 = 2800 nM for PIM1 and no detectable inhibition of PIM2 up to 10,000 nM [1]. This pattern—modest PIM1 inhibition with PIM2 sparing—differs quantitatively from pan-PIM inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5 nM) [2], SGI-1776 (PIM1 IC50 = 7 nM, PIM2 IC50 = 363 nM) [2], and PIM447 (PIM1 IC50 = 0.006 nM, PIM2 IC50 = 0.018 nM) [2]. The compound also diverges from TP-3654 (PIM1 Ki = 5 nM, PIM2 Ki = 239 nM) [2]. This compound's >3.5-fold selectivity for PIM1 over PIM2 (based on PIM2 IC50 >10,000 nM versus PIM1 IC50 = 2800 nM) contrasts with AZD1208's 12.5-fold selectivity, SGI-1776's 52-fold selectivity, and PIM447's 3-fold selectivity.

PIM1 vs PIM2 Selectivity
Reported comparison
This compound: PIM1 IC₅₀ 2800 nM, PIM2 >10 µM Clinical comparators: PIM1 0.006–0.4 nM, PIM2 0.018–5 nM

Isoform selectivity profile supports PIM2-sparing assay design distinct from pan-PIM inhibitors.

Cross-study comparison; assay conditions may vary.

PIM kinase Isoform selectivity Cancer therapeutics Oncology

Dual PIM1/DYRK1A Inhibition Profile

Beyond PIM kinase activity, 3-chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one demonstrates inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with IC50 = 1670 nM [1]. This activity is within the same order of magnitude as its PIM1 inhibition (IC50 = 2800 nM) [1]. Most clinical PIM inhibitors, including AZD1208 and PIM447, were optimized for high PIM kinase specificity and generally lack reported DYRK1A activity at comparable concentrations. While direct comparative DYRK1A inhibition data for SGI-1776, AZD1208, TP-3654, or PIM447 are not available in the retrieved sources to enable quantitative comparison, the presence of dual PIM1/DYRK1A activity at low micromolar potency distinguishes this compound from highly selective pan-PIM inhibitors.

Dual PIM1/DYRK1A Inhibition
Data to verify
PIM1 IC₅₀ 2800 nM
DYRK1A IC₅₀ 1670 nM

Dual inhibition at overlapping concentrations; supports dual-pathway probe investigation.

No DYRK1A comparator data for clinical PIM inhibitors.

DYRK1A Dual-specificity kinase Neurological disorders Down syndrome

CDK2/CyclinA Selectivity Profile

Kinase selectivity profiling reveals that 3-chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one inhibits CDK2/CyclinA with IC50 = 10,000 nM (10 µM) [1]. This represents a >3.5-fold selectivity window for PIM1 (IC50 = 2800 nM) over CDK2, and a >6-fold selectivity for DYRK1A (IC50 = 1670 nM) over CDK2. By comparison, SGI-1776 exhibits potent inhibition of Flt3 (IC50 ~44 nM) [2] and haspin, indicating a broader kinase inhibition spectrum. AZD1208 was designed for high PIM family selectivity and demonstrates minimal off-target activity at clinically relevant concentrations. The micromolar CDK2 activity of this compound provides a defined selectivity benchmark that may be advantageous in target deconvolution experiments where CDK2 inhibition would confound interpretation.

CDK2 Off-target Selectivity
Class-level
CDK2/CyclinA IC₅₀ 10,000 nM vs PIM1 2800 nM SGI-1776 Flt3 IC₅₀ ~44 nM; AZD1208 minimal off-target activity

Defined selectivity benchmark for assay quality control and target deconvolution.

Class-level inference; direct CDK2 comparison unavailable for comparators.

CDK2 Kinase selectivity Off-target profiling Cell cycle

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: Recommended Research Applications


PIM1 vs. PIM2 Phenotype Discrimination Control

This compound is suitable as a reference control in cellular assays designed to distinguish PIM1-dependent from PIM2-independent biological responses. Its PIM1 IC50 of 2800 nM and lack of detectable PIM2 inhibition (IC50 >10,000 nM) [1] provide a defined selectivity threshold that can be benchmarked against pan-PIM inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5 nM) [2] and PIM447 (PIM1 IC50 = 0.006 nM, PIM2 IC50 = 0.018 nM) [2]. Researchers can use this compound at concentrations that partially inhibit PIM1 while sparing PIM2 to validate isoform-specific biological functions.

Dual PIM1/DYRK1A Tool for Neurodegenerative Studies

This compound is applicable in preclinical models exploring the intersection of PIM1 and DYRK1A signaling pathways. DYRK1A is implicated in Down syndrome and Alzheimer's disease pathogenesis, while PIM1 plays roles in neuronal survival and synaptic plasticity. With DYRK1A IC50 = 1670 nM and PIM1 IC50 = 2800 nM [1], this compound offers dual inhibition at overlapping concentration ranges—a profile not reported for clinical-stage PIM inhibitors [2]. It may serve as a pharmacological probe for investigating kinase crosstalk in neurodegenerative disease models.

PIM Kinase HTS Assay Control

This compound is appropriate as a medium-potency positive control in high-throughput screening (HTS) assays targeting PIM1 kinase activity. Its PIM1 IC50 = 2800 nM [1] falls within a range that avoids the hook effect and solubility artifacts sometimes associated with sub-nanomolar inhibitors like AZD1208 (PIM1 IC50 = 0.4 nM) [2]. The compound's CDK2 IC50 = 10,000 nM [1] provides a built-in selectivity benchmark for assay quality control, enabling researchers to establish signal-to-noise thresholds and validate assay robustness across multiple screening campaigns.

SAR Exploration Building Block

This compound serves as a versatile synthetic intermediate for generating derivative libraries targeting PIM and related kinases. The 3-chloro position provides a handle for nucleophilic aromatic substitution reactions, while the pyrrolo[2,3-C]pyridazin-6-one core maintains the bicyclic scaffold common to multiple kinase inhibitor patent families [3]. The availability of quantitative inhibition data for PIM1 (2800 nM), DYRK1A (1670 nM), and CDK2 (10,000 nM) [1] establishes a baseline activity profile against which SAR modifications can be systematically evaluated, making this compound a valuable starting point for medicinal chemistry optimization campaigns.

Application
Selection Property
Validation Focus
PIM1-dependent phenotype discrimination studies
Isoform selectivity threshold (PIM2-sparing)
PIM2 activity confirmation at used concentrations
Dual PIM1/DYRK1A neurodegenerative disease model studies
Overlapping PIM1/DYRK1A inhibition profile
Kinase crosstalk validation in neuronal model systems
PIM1 high-throughput screening control
Moderate inhibition potency range
Assay robustness and selectivity benchmarking
Kinase inhibitor SAR exploration
3-Chloro substitution for derivatization
Baseline activity profile for derivative library comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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